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molecular formula C10H12N6O2 B8574418 7-amino-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde

7-amino-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No. B8574418
M. Wt: 248.24 g/mol
InChI Key: VWQAIHAAUNVKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614221B2

Procedure details

Compound (12-2) was synthesized in a similar manner to the procedure for example (1-1) and (1-2), but using ethyl 7-amino-2-(morpholin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (12-1) as a starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N2N=C(C)C=C2N=CC=1C=O.[NH2:14][C:15]1[N:20]2[N:21]=[C:22]([N:24]3[CH2:29][CH2:28][O:27][CH2:26][CH2:25]3)[N:23]=[C:19]2[N:18]=[CH:17][C:16]=1[C:30](OCC)=[O:31]>>[NH2:14][C:15]1[N:20]2[N:21]=[C:22]([N:24]3[CH2:25][CH2:26][O:27][CH2:28][CH2:29]3)[N:23]=[C:19]2[N:18]=[CH:17][C:16]=1[CH:30]=[O:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NC=2N1N=C(C2)C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NC=2N1N=C(N2)N2CCOCC2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NC=2N1N=C(N2)N2CCOCC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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